N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
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Overview
Description
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds related to N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide, exploring various cycloaddition reactions and characterizing these compounds using NMR, IR, and HRMS techniques (Rahmouni et al., 2014).
Structural Characterization
Other studies have focused on the structural characterization and analysis of similar pyrazolo[3,4-d]pyrimidine derivatives, providing insights into their chemical properties and potential applications (Farghaly & Gomha, 2011).
Biological Activities
Anticancer Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine, closely related to the compound , have shown promising anticancer properties in vitro. For instance, certain derivatives exhibited activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Antimicrobial and Antifungal Activities
These compounds have also demonstrated significant antimicrobial and antifungal activities, suggesting a potential for pharmaceutical applications (Bondock et al., 2008).
Potential for Diverse Applications
Wide Range of Derivatives
The synthesis of a wide range of derivatives from this compound class indicates a broad spectrum of potential applications in various fields of research, including medicinal chemistry and materials science (Deohate & Palaspagar, 2020).
Structural Versatility
The structural versatility of these compounds allows for the exploration of diverse biological activities and chemical properties, which could be crucial in the development of new therapeutic agents or materials with unique properties.
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, by binding to it. This binding leads to the activation of PKB through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane . PKB binds to PI-3,4,5-P3, promoting its activation .
Pharmacokinetics
It is noted that the compound is a potent and orally bioavailable inhibitor of pkb . This suggests that the compound has good absorption and distribution properties.
Result of Action
The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Action Environment
It is known that the compound’s action is part of intracellular signaling pathways, suggesting that the intracellular environment and the presence of other signaling molecules could influence its action .
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGURPTOJIXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.